molecular formula C18H20N2O2 B11342146 5-methoxy-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole CAS No. 1018126-86-7

5-methoxy-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11342146
CAS No.: 1018126-86-7
M. Wt: 296.4 g/mol
InChI Key: JABNCQNLCGENTM-UHFFFAOYSA-N
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Description

5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a methoxy group, a propan-2-yl group, and a phenoxy methyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenoxy Methyl Group: This step involves the reaction of the benzodiazole intermediate with a phenoxy methyl halide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The benzodiazole ring can be reduced to form a dihydrobenzodiazole derivative.

    Substitution: The phenoxy methyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-IMIDAZOLE
  • 5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-BENZIMIDAZOLE
  • 5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-INDOLE

Uniqueness

Compared to similar compounds, 5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy methyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1018126-86-7

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

6-methoxy-2-[(2-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C18H20N2O2/c1-12(2)14-6-4-5-7-17(14)22-11-18-19-15-9-8-13(21-3)10-16(15)20-18/h4-10,12H,11H2,1-3H3,(H,19,20)

InChI Key

JABNCQNLCGENTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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